molecular formula C5H6O2 B14712278 4,7-Dioxaspiro[2.4]hept-1-ene CAS No. 21251-54-7

4,7-Dioxaspiro[2.4]hept-1-ene

Cat. No.: B14712278
CAS No.: 21251-54-7
M. Wt: 98.10 g/mol
InChI Key: FPXMHKQMBQDQCF-UHFFFAOYSA-N
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Description

4,7-Dioxaspiro[24]hept-1-ene is a spiro compound characterized by a unique bicyclic structure where two oxygen atoms are incorporated into a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dioxaspiro[2.4]hept-1-ene typically involves cyclization reactions. One common method is the reaction of diols with ketones under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,2-diol with a ketone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4,7-Dioxaspiro[2.4]hept-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols .

Scientific Research Applications

4,7-Dioxaspiro[2.4]hept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dioxaspiro[2.4]hept-1-ene involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, including enzymatic reactions and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dioxaspiro[2.4]hept-1-ene is unique due to its specific ring size and the presence of two oxygen atoms within the spirocyclic structure. This gives it distinct chemical properties and reactivity compared to other spiro compounds .

Properties

CAS No.

21251-54-7

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

4,7-dioxaspiro[2.4]hept-1-ene

InChI

InChI=1S/C5H6O2/c1-2-5(1)6-3-4-7-5/h1-2H,3-4H2

InChI Key

FPXMHKQMBQDQCF-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=C2

Origin of Product

United States

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